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molecular formula C13H18N2O2 B046582 Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate CAS No. 121912-29-6

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Cat. No. B046582
M. Wt: 234.29 g/mol
InChI Key: GXLGGUQVDXBVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952306

Procedure details

A solution of ester 21-1 (10 g, 42.7 mmol) in THF (50 mL) was treated with 1N LiOH (47 mL, 47.0 mmol) and H2O (50 mL). The resulting solution was concentrated and the aqueous residue cooled to 0° C., then adjusted to pH≈6 with 1N HCl and the resulting solid 21-2, collected by filtration.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:17][CH2:16][CH:10]([C:11]([O:13]CC)=[O:12])[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.[Li+].[OH-].O>C1COCC1>[N:1]1[CH:2]=[CH:3][C:4]([N:7]2[CH2:17][CH2:16][CH:10]([C:11]([OH:13])=[O:12])[CH2:9][CH2:8]2)=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCC(C(=O)OCC)CC1
Name
Quantity
47 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
FILTRATION
Type
FILTRATION
Details
the resulting solid 21-2, collected by filtration

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)N1CCC(C(=O)O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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